2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
Description
This compound features a unique hybrid structure combining a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) group and a thiazolo[5,4-b]pyridine heterocycle. The benzo[d][1,3]dioxole moiety is known for enhancing metabolic stability and binding affinity through hydrophobic interactions, while the thiazolo[5,4-b]pyridine core contributes to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13(29-16-7-8-18-19(11-16)28-12-27-18)20(26)24-15-5-2-4-14(10-15)21-25-17-6-3-9-23-22(17)30-21/h2-11,13H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCAUYYZNYBSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide , with the CAS number 1021082-22-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 419.5 g/mol
- Structural Features : The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[5,4-b]pyridine derivative, suggesting potential interactions with biological targets due to its heterocyclic structure.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Below are detailed findings from recent studies.
1. Anti-inflammatory Activity
Studies have indicated that compounds with similar structural motifs possess anti-inflammatory properties. For instance:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that related compounds exhibit IC values in the low micromolar range against COX enzymes .
- Case Study : A derivative of thiazolo[5,4-b]pyridine was found to significantly reduce inflammation in animal models by decreasing prostaglandin synthesis .
2. Anticancer Activity
The thiazole and pyridine rings in the compound suggest potential anticancer activity:
- In vitro Studies : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines. For example, a related thiazolo[5,4-b]pyridine compound showed an IC value of 15 µM against breast cancer cells .
- Mechanism of Action : The anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as PI3K/Akt and MAPK .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Testing Against Bacteria : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Mycobacterium bovis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure
The structural features of this compound include a benzo[d][1,3]dioxole moiety and a thiazolo[5,4-b]pyridine group, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer properties. For instance, compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiazole derivatives showed potent activity against various cancer cell lines, suggesting that the incorporation of the thiazolo moiety enhances anticancer efficacy .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Thiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. In vitro studies have shown that compounds with similar structures can effectively reduce inflammation markers in cellular models .
Neuroprotective Effects
Research indicates that compounds containing both dioxole and thiazole structures may offer neuroprotective benefits. A study focusing on neurodegenerative diseases highlighted the potential of such compounds to protect neuronal cells from oxidative stress and apoptosis . The ability to cross the blood-brain barrier is a crucial factor for these applications.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Compounds like this compound have shown activity against various bacterial strains in preliminary studies . This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Screening
In a study published in ACS Omega, researchers synthesized several thiazole derivatives and evaluated their anticancer properties using MTT assays on human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than those of established anticancer drugs, highlighting their potential as therapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of thiazole compounds revealed that they significantly inhibited COX-II activity in vitro. The study utilized various assays to measure cytokine production and inflammatory markers, demonstrating the efficacy of these compounds in reducing inflammation .
Table 1: Biological Activities of Thiazolo Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Anti-inflammatory | 25 | |
| Compound C | Neuroprotective | 10 |
Table 2: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related compounds, focusing on substituents, synthetic routes, and biological relevance:
Structure-Activity Relationship (SAR) Insights
- Benzo[d][1,3]dioxole vs. Halogen Substituents : Piperazine-based compounds with chloro/bromo groups () exhibit higher receptor affinity (IC₅₀ = 10–50 nM) but poorer metabolic stability than the target compound’s methylenedioxy group .
- Propanamide Linker : The flexible three-carbon chain in the target compound may allow better conformational adaptation to binding pockets compared to rigid benzamide linkers in WAY-339500 .
Research Findings and Data Tables
Comparative Physicochemical Properties
Q & A
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 h. Monitor degradation via LC-MS and identify metabolites (e.g., cleavage of the amide bond) .
- Photostability : Expose to UV light (λ = 254 nm) for 48 h and assess decomposition by tracking loss of HPLC peak area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
